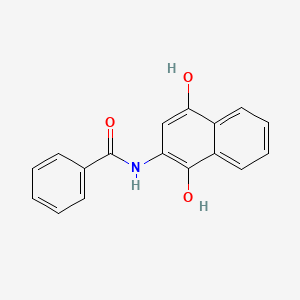

N-(1,4-Dihydroxy-2-naphthyl)benzamide

Description

Structure

3D Structure

Properties

CAS No. |

93783-14-3 |

|---|---|

Molecular Formula |

C17H13NO3 |

Molecular Weight |

279.29 g/mol |

IUPAC Name |

N-(1,4-dihydroxynaphthalen-2-yl)benzamide |

InChI |

InChI=1S/C17H13NO3/c19-15-10-14(16(20)13-9-5-4-8-12(13)15)18-17(21)11-6-2-1-3-7-11/h1-10,19-20H,(H,18,21) |

InChI Key |

DSMSXTOKFFSPRF-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NC2=C(C3=CC=CC=C3C(=C2)O)O |

Origin of Product |

United States |

Synthetic Methodologies and Reaction Pathways of N 1,4 Dihydroxy 2 Naphthyl Benzamide and Its Analogs

Strategies for the De Novo Synthesis of N-(1,4-Dihydroxy-2-naphthyl)benzamide

The de novo synthesis of this compound is a multistep process that hinges on the effective formation of the amide linkage and the construction of the functionalized dihydroxynaphthalene core.

The formation of the benzamide (B126) linkage is a critical step in the synthesis of the target molecule and its analogs. A primary method involves the acylation of an amino-functionalized naphthoquinone or a protected aminonaphthohydroquinone.

A common precursor is 2-amino-1,4-naphthoquinone, which can be reacted with benzoyl chloride to form the amide bond. nih.govnih.gov This reaction is typically performed in an organic solvent such as tetrahydrofuran (THF) and may utilize a base like sodium hydride (NaH) to deprotonate the amine, enhancing its nucleophilicity. nih.gov The reaction product of this specific pathway is the oxidized quinone form, N-(1,4-dioxo-1,4-dihydronaphthalen-2-yl)benzamide, which serves as a stable intermediate. nih.govnih.gov

Alternative strategies for amide bond formation that are widely used in organic synthesis include the use of carboxylic acids activated by coupling reagents or the direct amidation of esters. researchgate.net For instance, a series of 2-amino-1,4-naphthoquinone-benzamides were synthesized via a nucleophilic substitution reaction between a carboxylic acid-functionalized naphthoquinone and various amine derivatives in the presence of the coupling agent TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate) and an organic base like triethylamine (NEt3). nih.gov

| Parameter | Reaction Conditions for N-(1,4-dioxo-1,4-dihydronaphthalen-2-yl)benzamide Synthesis |

| Starting Materials | 2-Amino-1,4-naphthoquinone, Benzoyl chloride |

| Base | Sodium Hydride (NaH) |

| Solvent | Tetrahydrofuran (THF) |

| Reaction Time | 24 hours |

| Temperature | Room Temperature |

| Product | N-(1,4-dioxo-1,4-dihydronaphthalen-2-yl)benzamide |

This table summarizes the conditions for synthesizing the stable quinone precursor to this compound as described in the literature. nih.gov

The dihydroxynaphthalene core of the target molecule is often derived from precursors like 1,4-naphthoquinone (B94277) or 1,4-dihydroxynaphthalene. nih.govnih.gov The synthesis of functionalized precursors, such as 1,4-dihydroxy-2-naphthoic acid (DHNA), is a key aspect of this process. One industrial method for producing DHNA involves the carboxylation of an alkali metal salt of 1,4-dihydroxynaphthalene using carbon dioxide gas. google.com This process avoids lengthy and complex procedures that start from materials like phthalic acid. google.com

The stability of the dihydroxynaphthalene system is a significant consideration, as it is readily oxidized to the corresponding quinone. nih.gov For this reason, synthetic routes may proceed through the more stable 1,4-naphthoquinone intermediate. The introduction of the amino group at the C2 position, necessary for the subsequent amidation, can be achieved by reacting 1,4-naphthoquinone with an appropriate amine source. For example, reacting 1,4-naphthoquinone with 4-aminobenzoic acid produces 4-((1,4-dioxo-1,4-dihydronaphthalen-2-yl)amino)benzoic acid, a key intermediate for further elaboration. nih.gov

Functionalization of a 1,4-naphthoquinone precursor to introduce an amino group at the 2-position.

Amidation of the resulting 2-amino-1,4-naphthoquinone with benzoyl chloride or a related benzoic acid derivative. nih.govnih.gov

Purification of the resulting N-(1,4-dioxo-1,4-dihydronaphthalen-2-yl)benzamide.

A final reduction step to convert the stable quinone to the target dihydroxy (hydroquinone) compound.

Chemical Transformations and Derivatization Strategies

Derivatization of the parent molecule is crucial for structure-activity relationship (SAR) studies and for developing analogs with enhanced properties for various research applications. Modifications can be targeted at either the benzamide portion or the dihydroxynaphthyl core.

The benzamide moiety offers a versatile handle for chemical modification. By altering the substituents on the phenyl ring of the benzamide group, researchers can systematically probe the effects of electronics and sterics on the molecule's properties. A common strategy involves synthesizing a library of analogs by reacting a common naphthoquinone intermediate with a variety of substituted benzoic acids or amines. nih.gov

For example, a series of 2-amino-1,4-naphthoquinone-benzamides were synthesized to evaluate their cytotoxic activities. nih.govnih.gov In this work, an intermediate, 4-((1,4-dioxo-1,4-dihydronaphthalen-2-yl)amino)benzoic acid, was coupled with a diverse set of primary and secondary amines to generate a range of final compounds with modified terminal amide groups. nih.gov This approach allows for the systematic investigation of how different functional groups on the periphery of the molecule impact its biological activity.

| Amine Derivative Used for Modification | Resulting N-Substituent on Benzamide | Reported IC₅₀ (μM) against MDA-MB-231 Cells |

| Aniline (B41778) | Phenyl | 0.4 |

| 4-Fluoroaniline | 4-Fluorophenyl | 0.5 |

| 4-Chloroaniline | 4-Chlorophenyl | 0.5 |

| 3-Nitroaniline (B104315) | 3-Nitrophenyl | 0.4 |

| Piperidine | Piperidin-1-yl | 0.8 |

This table presents a selection of synthesized analogs with modifications to the benzamide moiety and their corresponding cytotoxic activity, demonstrating a structure-activity relationship investigation. nih.gov

Modifying the dihydroxynaphthyl core is another key strategy for developing analogs. Changes to this part of the molecule can significantly influence its fundamental properties, including its ability to interact with biological targets. Structure-activity relationship studies have been conducted on related compounds by varying the number and position of hydroxyl and carboxyl groups on the naphthalene (B1677914) scaffold. nih.gov

For instance, studies on hydroxyl/carboxy-substituted naphthoic acids as ligands for the aryl hydrocarbon receptor (AhR) demonstrated that both the 1,4-dihydroxy substitution pattern and the presence of a 2-carboxyl group significantly enhanced activity. nih.gov The conversion of the hydroxyl groups to methoxy groups, as in 1,4-dimethoxy-2-naphthoic acid, was also explored to understand the role of hydrogen bonding. nih.gov These types of systematic alterations provide insight into the structural requirements for specific biological or chemical applications and guide the design of new analogs with tailored functionalities.

Regioselective Functionalization Techniques

Regioselective functionalization is critical in the synthesis of complex molecules like this compound derivatives, as it allows for the precise introduction of functional groups at specific positions on the naphthalene core. Control over regioselectivity is essential for developing structure-activity relationships and synthesizing targeted analogs.

Several strategies have been developed for the regioselective functionalization of naphthalene and naphthoquinone skeletons. researchgate.net One prominent approach is the Diels-Alder reaction, which can be used to construct the substituted naphthoquinone ring system with a high degree of control. For instance, reactions between various dienes and substituted 2-bromo-1,4-benzoquinones can yield specific regioisomers of polysubstituted 2-methyl-1,4-naphthoquinone derivatives. researchgate.net

Another powerful method involves transition metal-catalyzed C-H functionalization. This technique allows for the direct modification of C-H bonds on the aromatic ring. For example, a Cobalt(III)-catalyzed C(sp²)-H alkenylation of N-protected isoquinolones with 1,4-naphthoquinones has been developed, demonstrating a native directing group strategy to achieve regioselective coupling under mild conditions. acs.orgnih.govacs.org Mechanistic studies of this reaction suggest the involvement of a five-membered cobaltacycle intermediate and a reversible C-H activation step. acs.orgnih.gov

The "naphthol route" provides an alternative pathway, starting from precursors like α-tetralones or propiophenones to build the desired substituted naphthol, which is then oxidized to the corresponding naphthoquinone. researchgate.net This route offers a way to control the substitution pattern on the benzene (B151609) ring portion of the naphthalene core from the outset.

Interactive Table:

| Technique | Description | Key Features | Reference |

|---|---|---|---|

| Diels-Alder Reaction | A [4+2] cycloaddition to construct the naphthoquinone ring system from dienes and benzoquinones. | High regioselectivity based on substituent patterns of reactants. | researchgate.net |

| Transition Metal-Catalyzed C-H Functionalization | Direct activation and functionalization of C-H bonds on the aromatic core using catalysts like Cobalt(III). | High atom economy; allows for late-stage functionalization. | acs.orgnih.govacs.org |

| Naphthol Route | Synthesis starting from functionalized α-tetralones or propiophenones to build a substituted naphthol intermediate. | Control of substitution pattern from early-stage intermediates. | researchgate.net |

Catalytic Approaches in the Synthesis of this compound Derivatives

Catalysis is fundamental to the efficient and selective synthesis of this compound and its derivatives. Catalytic methods offer advantages such as milder reaction conditions, higher yields, and greater control over selectivity compared to stoichiometric reactions. These approaches can be broadly categorized into transition metal-catalyzed, acid-catalyzed, and base-mediated pathways.

Transition Metal-Catalyzed Coupling Reactions

Transition metal catalysis is a cornerstone of modern organic synthesis and provides powerful tools for creating derivatives of this compound. thermofisher.com Cross-coupling reactions, in particular, enable the formation of carbon-carbon and carbon-heteroatom bonds, allowing for extensive functionalization of both the naphthyl and benzoyl moieties of the core structure. doabooks.org

Commonly employed catalysts are based on palladium, rhodium, and copper. rsc.orgnih.gov Reactions such as the Suzuki, Heck, and Buchwald-Hartwig couplings are instrumental. thermofisher.com For instance, a palladium catalyst could be used to couple a halogenated derivative of the naphthoquinone core with a boronic acid (Suzuki coupling) to introduce new aryl or alkyl groups. The Buchwald-Hartwig amination could be used to introduce substituted amino groups. The pyridyl group in related N-aryl-2-aminopyridines can act as a directing group, forming stable complexes with metals and facilitating cyclization and functionalization reactions. rsc.orgnih.gov

Interactive Table:

| Reaction | Catalyst (Example) | Bond Formed | Application for Derivatives |

|---|---|---|---|

| Suzuki Coupling | Palladium(0) | C-C | Attaching new aryl/alkyl groups to the aromatic rings. |

| Heck Reaction | Palladium(0) | C-C | Introducing alkenyl groups. |

| Buchwald-Hartwig Amination | Palladium(0) | C-N | Adding substituted amine functionalities. |

| Sonogashira Coupling | Palladium(0), Copper(I) | C-C (alkyne) | Introducing alkynyl groups. |

Acid-Catalyzed Benzannulation and Cyclization Mechanisms

Acid catalysis plays a crucial role in the construction of the fundamental naphthoquinone ring system, a direct precursor to this compound. These reactions often involve benzannulation, where a benzene ring is fused to another ring.

One notable method involves the acid-catalyzed cascade cyclization of benzannulated enediynyl alcohols. wvu.edu Treating these precursors with an acid like trifluoroacetic acid at room temperature can trigger a sequence of cyclizations to form 1,4-naphthoquinone methides. acs.orgnih.gov The proposed mechanism for this transformation involves the protonation of a propargylic alcohol, followed by the formation of cationic intermediates that lead to a new six-membered ring. acs.org

Lewis acids are also effective catalysts. A protocol using Sc(OTf)₃/BF₃·OEt₂ catalyzes the benzannulation of 2-vinyloxiranes with 1,4-quinones. acs.org This cascade process involves the in situ formation of a diene, a [4+2] cycloaddition, and subsequent elimination to yield functionalized 1,4-naphthoquinones. acs.org Other acid-catalyzed benzannulations, such as those using trifluoromethanesulfonic acid (HOTf) or diphenylphosphoric acid, have been used to synthesize related polycyclic aromatic systems. rsc.org

Base-Mediated Synthetic Pathways

Base-mediated and base-catalyzed reactions are integral to the synthesis of this compound and its analogs, particularly in the formation of the central amide bond. A direct synthesis of the oxidized precursor, N-(1,4-dioxo-1,4-dihydronaphthalen-2-yl)benzamide, involves the reaction of 2-amino-1,4-naphthoquinone with benzoyl chloride. nih.govnih.gov In this procedure, a strong base such as sodium hydride (NaH) is used to deprotonate the amino group of the starting material. This increases its nucleophilicity, facilitating the subsequent acylation by benzoyl chloride to form the amide bond. nih.gov

In the broader context of synthesizing related aminonaphthol derivatives, base catalysis is also employed. For example, an eco-friendly synthesis of Betti bases (1-(α-aminoalkyl)naphthols) has been achieved using a basic nanocrystalline MgO catalyst in an aqueous medium at room temperature. rsc.org The classical Betti reaction itself, a multicomponent condensation of a naphthol, an aldehyde, and an amine, can be promoted by basic conditions. researchgate.net These aminonaphthol products are structurally related to the target compound and highlight the utility of base-mediated pathways in this area of chemical synthesis.

Advanced Spectroscopic and Structural Elucidation of N 1,4 Dihydroxy 2 Naphthyl Benzamide

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a cornerstone technique for the elucidation of organic compound structures, providing detailed information about the chemical environment of individual atoms.

Proton NMR (¹H NMR) Analysis of Chemical Environments

The ¹H NMR spectrum of N-(1,4-Dihydroxy-2-naphthyl)benzamide is anticipated to display a series of signals corresponding to the distinct proton environments within the molecule. The aromatic region of the spectrum is expected to be particularly complex, featuring signals for the protons of both the dihydroxynaphthalene and benzamide (B126) moieties. The protons of the two hydroxyl groups and the amide proton are expected to appear as broad singlets, and their chemical shifts could be influenced by solvent and temperature.

Predicted ¹H NMR Chemical Shifts:

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |

| Benzamide (ortho) | 7.8 - 8.0 | Doublet | Deshielded due to proximity to the carbonyl group. |

| Benzamide (meta, para) | 7.4 - 7.6 | Multiplet | Typical range for benzoyl protons. |

| Naphthyl (H3) | ~7.0 | Singlet | Shielded by adjacent electron-donating groups. |

| Naphthyl (H5, H8) | 7.9 - 8.2 | Multiplet | Per-protons, deshielded due to the ring system. |

| Naphthyl (H6, H7) | 7.4 - 7.6 | Multiplet | Typical aromatic region for naphthalene (B1677914) protons. |

| Amide (NH) | 9.0 - 10.0 | Broad Singlet | Exchangeable proton, position is solvent dependent. |

| Hydroxyl (OH) | 5.0 - 7.0 | Broad Singlet | Exchangeable protons, positions are solvent dependent. |

Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Characterization

The ¹³C NMR spectrum provides critical information about the carbon framework of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal. The chemical shifts of these signals are indicative of the hybridization and chemical environment of the carbon atoms. The carbonyl carbon of the benzamide group is expected to appear significantly downfield.

Predicted ¹³C NMR Chemical Shifts:

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Notes |

| Carbonyl (C=O) | 165 - 170 | Characteristic chemical shift for an amide carbonyl. |

| Benzamide (C1') | 130 - 135 | Quaternary carbon attached to the carbonyl group. |

| Benzamide (C2', C6') | 127 - 129 | Ortho carbons. |

| Benzamide (C3', C5') | 128 - 130 | Meta carbons. |

| Benzamide (C4') | 131 - 133 | Para carbon. |

| Naphthyl (C1, C4) | 145 - 150 | Carbons bearing hydroxyl groups. |

| Naphthyl (C2) | 115 - 120 | Carbon attached to the amide nitrogen. |

| Naphthyl (C3) | 105 - 110 | Carbon adjacent to two electron-donating groups. |

| Naphthyl (C4a, C8a) | 125 - 130 | Quaternary carbons of the naphthalene ring fusion. |

| Naphthyl (C5-C8) | 120 - 130 | Aromatic carbons of the unsubstituted ring. |

Two-Dimensional NMR Techniques for Connectivity and Spatial Relationships

To definitively assign the proton and carbon signals and to understand the connectivity within the molecule, two-dimensional (2D) NMR techniques would be indispensable.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal scalar coupling between adjacent protons. This would be crucial for assigning the protons within the benzamide and naphthalene ring systems by tracing the connectivity between neighboring protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of carbon signals based on the previously assigned proton signals.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insights into its structure through fragmentation analysis. The molecular formula for this compound is C₁₇H₁₃NO₃, with a molar mass of 279.29 g/mol .

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry would be employed to determine the exact mass of the molecular ion. This information allows for the unambiguous determination of the elemental composition of the molecule, confirming the molecular formula of C₁₇H₁₃NO₃.

Expected HRMS Data:

| Ion | Calculated m/z |

| [M+H]⁺ | 280.0917 |

| [M+Na]⁺ | 302.0736 |

| [M-H]⁻ | 278.0772 |

Tandem Mass Spectrometry (MS/MS) for Structural Insights

Tandem mass spectrometry (MS/MS) involves the selection and fragmentation of a specific ion (typically the molecular ion) to generate a characteristic fragmentation pattern. This pattern provides valuable information about the molecule's structure and the connectivity of its different components.

Predicted Fragmentation Pattern:

The fragmentation of this compound would likely proceed through several key pathways:

Cleavage of the amide bond: This is a common fragmentation pathway for amides and would result in the formation of a benzoyl cation (m/z 105) and a 2-amino-1,4-dihydroxynaphthalene radical cation. The benzoyl cation is a particularly stable fragment and is often observed as a prominent peak in the mass spectra of benzamides researchgate.net.

Loss of water: The presence of two hydroxyl groups makes the loss of one or two molecules of water a probable fragmentation pathway, leading to ions at [M-H₂O]⁺ and [M-2H₂O]⁺.

Fragmentation of the naphthalene ring: The naphthalene system can also undergo fragmentation, although this would likely require higher energy and result in more complex patterns.

By analyzing the masses of the fragment ions, the different structural components of the molecule can be identified, providing strong evidence for the proposed structure.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful analytical technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which induces molecular vibrations such as stretching and bending. msu.edu The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its distinct structural features: the hydroxyl groups, the secondary amide linkage, and the aromatic naphthyl and phenyl rings.

The presence of the two hydroxyl (-OH) groups on the naphthalene ring would be indicated by a strong and broad absorption band in the region of 3500-3200 cm⁻¹. This broadening is a result of intermolecular hydrogen bonding. The secondary amide group (-CONH-) gives rise to several distinct bands. The N-H stretching vibration is typically observed as a single, sharp peak around 3300 cm⁻¹. utdallas.edumasterorganicchemistry.com The amide I band, which is primarily due to the C=O stretching vibration, is one of the most intense absorptions in the spectrum and is expected to appear in the 1690-1630 cm⁻¹ range. masterorganicchemistry.com The amide II band, resulting from a combination of N-H bending and C-N stretching, typically appears between 1580-1520 cm⁻¹.

Table 1: Expected Infrared Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |

| Hydroxyl (-OH) | O-H Stretch | 3500 - 3200 | Strong, Broad |

| Amide (-NH) | N-H Stretch | ~3300 | Strong, Sharp |

| Amide (C=O) | C=O Stretch (Amide I) | 1690 - 1630 | Very Strong |

| Amide (-NH, -CN) | N-H Bend, C-N Stretch (Amide II) | 1580 - 1520 | Moderate to Strong |

| Aromatic C-H | C-H Stretch | 3100 - 3000 | Weak to Moderate |

| Aromatic C=C | C=C Stretch | 1600 - 1450 | Moderate to Weak |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule by measuring its absorption of UV or visible light. The spectrum arises from the promotion of electrons from a ground state to a higher energy excited state. Molecules containing multiple bonds or atoms with non-bonding electrons, such as this compound, can absorb energy in the UV-Vis range.

The UV-Vis spectrum of this compound is dominated by the presence of two major chromophores: the dihydroxynaphthalene system and the benzamide moiety. These systems contain π electrons that can undergo π → π* transitions, which are typically high-intensity absorptions. The non-bonding electrons on the oxygen and nitrogen atoms can also participate in n → π* transitions, which are generally of lower intensity.

The benzamide portion of the molecule is expected to show an intense absorption band resulting from a π → π* transition. researchgate.net The naphthalene ring itself is a strong chromophore. The presence of the two electron-donating hydroxyl groups (-OH) on the naphthalene ring acts as auxochromes. These groups are expected to cause a bathochromic shift (a shift to longer wavelengths) and a hyperchromic effect (an increase in absorption intensity) compared to unsubstituted naphthalene. This is due to the extension of the conjugated π system through resonance with the lone pairs of electrons on the oxygen atoms. The resulting spectrum would likely show complex, broad absorption bands representing the various possible electronic transitions within the entire conjugated system of the molecule.

X-ray Diffraction Studies for Solid-State Structure Determination

The crystal structure of N-(1,4-Dioxo-1,4-dihydronaphthalen-2-yl)benzamide was determined using single-crystal X-ray diffraction. nih.govnih.gov The compound crystallizes in the monoclinic system with the space group P2₁/n. nih.gov The analysis revealed that the naphthoquinone scaffold is nearly planar. nih.govnih.gov

A key feature of the molecular conformation is the relative orientation of the amide group to the aromatic rings. The dihedral angle between the naphthoquinone ring system and the amide group is reported as 3.56 (3)°, while the angle between the amide group and the phenyl ring is 9.51 (3)°. nih.govnih.gov This results in the entire molecule being essentially coplanar, with a small dihedral angle of 7.12 (1)° between the naphthoquinone and phenyl ring systems. nih.govnih.gov Furthermore, the N-H and C=O bonds of the central amide group adopt an anti conformation to each other. nih.govnih.gov It is highly probable that this compound would adopt a similarly planar conformation to maximize π-system conjugation, although the presence of hydroxyl groups might lead to slight variations in dihedral angles and bond lengths.

Table 2: Crystal Data and Structure Refinement for N-(1,4-Dioxo-1,4-dihydronaphthalen-2-yl)benzamide

| Parameter | Value |

| Chemical Formula | C₁₇H₁₁NO₃ |

| Formula Weight | 277.27 |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 6.9433 (3) |

| b (Å) | 12.0112 (4) |

| c (Å) | 15.2129 (5) |

| β (°) | 94.129 (3) |

| Volume (ų) | 1265.42 (8) |

| Z | 4 |

| Temperature (K) | 123 |

Data sourced from Brandy et al. (2012). nih.govnih.gov

The crystal packing of N-(1,4-Dioxo-1,4-dihydronaphthalen-2-yl)benzamide is primarily governed by hydrogen bonding. nih.govnih.gov The molecules are linked into zigzag chains running along the vscht.cz direction through a combination of a weak N-H···O hydrogen bond and two weak C-H···O interactions. nih.govnih.gov

In the case of this compound, the potential for intermolecular interactions is significantly greater due to the presence of the two hydroxyl groups. These groups are strong hydrogen bond donors and acceptors. Therefore, in addition to the N-H···O and C-H···O interactions involving the amide group and carbonyls (if present as impurities or in a co-crystal), a robust network of O-H···O hydrogen bonds would be expected to dominate the crystal packing. This would likely lead to a more complex three-dimensional network structure, potentially influencing the crystal's physical properties. The planar nature of the molecule also suggests the possibility of π-π stacking interactions between the aromatic rings of adjacent molecules, further stabilizing the crystal lattice.

Table 3: Hydrogen Bond Details for N-(1,4-Dioxo-1,4-dihydronaphthalen-2-yl)benzamide

| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) |

| N1-H1A···O2 | 0.88 | 2.65 | 3.3299 (19) | 135 |

| C4-H4A···O3 | 0.95 | 2.49 | 3.149 (2) | 127 |

| C17-H17A···O2 | 0.95 | 2.57 | 3.404 (2) | 146 |

Data sourced from Brandy et al. (2012). nih.gov

Computational and Theoretical Investigations of N 1,4 Dihydroxy 2 Naphthyl Benzamide

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the electronic structure and reactivity of a molecule from first principles. longdom.orgnih.gov These methods, particularly Density Functional Theory (DFT), have become indispensable tools in modern chemistry and drug design for predicting a wide range of molecular properties with a good balance of accuracy and computational cost. numberanalytics.commdpi.com

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure of many-body systems. longdom.orgnih.gov It is a popular approach for calculating molecular properties because it can provide high accuracy at a lower computational cost compared to other high-level quantum chemistry methods. longdom.org For a molecule like N-(1,4-Dihydroxy-2-naphthyl)benzamide, DFT calculations would be employed to determine its ground-state electronic structure, which is crucial for understanding its stability and reactivity. mdpi.com

By solving the Kohn-Sham equations, DFT can yield key parameters such as molecular orbital energies, geometric configurations (bond lengths and angles), and atomic charge distributions. mdpi.com These calculations are vital for identifying the most stable three-dimensional arrangement of the atoms and for understanding the electronic driving forces behind potential chemical reactions. mdpi.com For instance, DFT can pinpoint reactive sites within the molecule, which is critical for predicting how it might interact with biological targets or other chemicals. numberanalytics.commdpi.com The selection of an appropriate functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)) is a critical step in these calculations to ensure the accuracy of the results. mdpi.com Studies on related benzamide (B126) and naphthoquinone derivatives have successfully used DFT to elucidate their structure and predict their behavior in chemical and biological systems. mdpi.comnih.gov

Table 1: Illustrative DFT-Calculated Properties for Aromatic Amides

This table illustrates the type of data that would be generated from DFT calculations for a molecule like this compound. The values are hypothetical and for illustrative purposes only.

| Property | Calculated Value | Significance |

| Ground State Energy | -X.XXXX Hartrees | Indicates the overall electronic stability of the molecule. |

| Dipole Moment | Y.YYY Debye | Quantifies the polarity of the molecule, influencing solubility and intermolecular interactions. |

| Key Bond Lengths (Å) | C=O: ~1.23, C-N: ~1.36 | Provides insight into bond strength and potential for rotation or resonance. |

| Key Bond Angles (°) | N-C-C: ~115°, C-N-H: ~120° | Defines the three-dimensional shape and steric environment of the molecule. |

Frontier Molecular Orbital (FMO) theory is a key component of understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. nih.gov The HOMO is the orbital that acts as an electron donor, while the LUMO acts as an electron acceptor. wuxiapptec.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability, chemical reactivity, and polarizability. nih.gov A smaller HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. wuxiapptec.comnih.gov For this compound, analyzing the spatial distribution of the HOMO and LUMO would reveal the likely sites for nucleophilic and electrophilic attack, respectively. nih.gov

Molecular Electrostatic Potential (MEP) mapping provides a visual representation of the charge distribution on the molecular surface. wisdomlib.orgresearchgate.net It is an invaluable tool for predicting how a molecule will interact with other charged species. mdpi.comnumberanalytics.com The MEP map uses a color scale to indicate different potential values: red typically signifies regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue indicates regions of low electron density (positive potential), which are prone to nucleophilic attack. researchgate.netresearchgate.net Green and yellow areas represent regions of intermediate or near-zero potential. For this compound, an MEP map would highlight the electronegative oxygen atoms of the hydroxyl and carbonyl groups as red regions, and the hydrogen atoms of the hydroxyl and amide groups as blue regions, indicating sites for potential hydrogen bonding. researchgate.net

Table 2: Illustrative Frontier Molecular Orbital Data

This table provides an example of the kind of data obtained from a HOMO-LUMO analysis. The values are hypothetical.

| Parameter | Energy (eV) | Interpretation for this compound |

| EHOMO | -5.8 | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |

| ELUMO | -1.2 | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |

| HOMO-LUMO Gap (ΔE) | 4.6 | Indicates chemical reactivity and stability. A moderate gap suggests a balance of stability and reactivity. |

The biological activity of a flexible molecule like this compound is often dependent on its three-dimensional shape or conformation. Conformation analysis aims to identify the stable, low-energy conformations of a molecule and the energy barriers between them. acs.org Computational methods can systematically explore the conformational space of a molecule by rotating its flexible bonds, such as the one connecting the naphthyl and benzamide moieties. bohrium.comnih.gov

For each generated conformation, the potential energy is calculated, resulting in an energetic profile or potential energy surface. acs.org The minima on this surface correspond to stable conformers, while the saddle points represent the transition states between them. acs.org This analysis is crucial because the biologically active conformation may not be the global minimum energy structure. nih.gov Understanding the relative energies of different conformers and the ease with which the molecule can switch between them provides insight into how it might adapt its shape to fit into a protein's binding site. bohrium.com Studies on similar flexible molecules have shown that even small energy differences can lead to significant variations in conformational populations. tandfonline.com

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are computational methods that model the physical movements of atoms and molecules over time. researchgate.net They provide a detailed, dynamic view of molecular systems, which is essential for understanding complex biological processes that are often difficult to capture with static models. researchgate.netnih.gov

MD simulations are particularly powerful for studying how a ligand, such as this compound, interacts with a protein target. mdpi.com After an initial binding pose is predicted using molecular docking, an MD simulation can be run to observe the stability of the ligand-protein complex over time. nih.govdntb.gov.ua The simulation tracks the movements of every atom in the system, providing detailed information about the dynamic interplay between the ligand and the protein's active site. researchgate.net

Key interactions, such as hydrogen bonds, hydrophobic contacts, and electrostatic interactions, can be monitored throughout the simulation. dntb.gov.ua This analysis can reveal which interactions are most stable and crucial for binding. acs.org For example, an MD simulation could show how the hydroxyl groups of this compound form persistent hydrogen bonds with specific amino acid residues in a binding pocket. It can also assess the stability of the predicted binding pose; a stable pose will show minimal deviation from its initial position over the course of the simulation. nih.govacs.org

MD simulations can also be used to study the conformational behavior of this compound in different environments, such as in water or a lipid bilayer, to mimic physiological conditions. oup.com The solvent plays a critical role in determining the conformational preferences of a molecule. oup.com By simulating the molecule in an explicit solvent, one can observe how interactions with water molecules influence its shape and flexibility. oup.com

Furthermore, simulations can assess the stability of a protein-ligand complex under varying conditions, such as different temperatures. nih.govacs.org Techniques like thermal titration MD can be used to compare the relative stability of different ligands bound to the same protein by progressively increasing the simulation temperature and observing at which point the ligand dissociates or its binding mode is disrupted. nih.govacs.org For this compound, such simulations would provide valuable information on the robustness of its interaction with a potential biological target and how its own conformation adapts to the binding process and the surrounding environment. researchgate.netnih.gov

Molecular Docking Studies of this compound

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is instrumental in understanding the binding mechanism of a ligand to its receptor, providing critical information on binding affinity and the nature of the interactions at the active site.

Molecular docking simulations are employed to predict how this compound and its analogs bind to the active sites of various biological targets, such as enzymes and receptors implicated in cancer and other diseases. The binding affinity, often expressed as a docking score or binding energy (in kcal/mol), provides a quantitative measure of the strength of the interaction. Lower binding energy values typically indicate a more stable and potent protein-ligand complex. nih.gov

While specific docking studies exclusively on this compound are not extensively documented in publicly available literature, studies on analogous benzamide and naphthoquinone derivatives provide valuable insights into their potential binding modes. For instance, docking studies of various benzamide derivatives against cancer-related targets like the epidermal growth factor receptor (EGFR) and G-quadruplex DNA have demonstrated their potential to form stable complexes with high binding affinities. nih.gov Similarly, a study on 1-(4-(benzamido)phenyl)-3-arylurea derivatives targeting the aromatase enzyme reported binding energies as low as -8.6 kcal/mol for the most promising compound. researchgate.net

In a representative docking study of a benzamide derivative with the α5β1 integrin, a target in anticancer research, a binding affinity of -7.7 kcal/mol was observed, suggesting a strong potential for inhibitory action. nih.gov These findings suggest that this compound, by virtue of its structural motifs, would likely exhibit favorable binding energies when docked with relevant biological targets.

Table 1: Predicted Binding Affinities of Analogous Benzamide and Naphthoquinone Derivatives with Various Biomolecular Targets

| Compound Class | Target Biomolecule | Predicted Binding Affinity (kcal/mol) |

| 1-(4-(benzamido)phenyl)-3-arylurea | Aromatase Enzyme (3s7s) | -8.6 |

| N-[2-(3-Methylthio(1,2,4-thiadiazol-5-ylthio))acetyl] benzamide | α5β1 Integrin | -7.7 |

| N-[2-(3-Methylthio(1,2,4-thiadiazol-5-ylthio))acetyl] benzamide | DNA | -7.4 |

| Pyrazolo-pyrimidinone with hydrazide-hydrazone | Epidermal Growth Factor Receptor (EGFR) | High Affinity |

| Imidazole-based N-phenylbenzamide | ABL1 kinase protein | High Affinity |

This table presents data from studies on analogous compounds to illustrate the potential binding affinities. Specific data for this compound is not available in the cited literature.

Beyond predicting binding affinity, molecular docking elucidates the specific interactions between the ligand and the amino acid residues within the target's binding pocket. These interactions can include hydrogen bonds, hydrophobic interactions, and π-π stacking, which are crucial for the stability of the ligand-receptor complex. mdpi.com

For example, in a study of aryl benzamide derivatives as allosteric modulators of mGluR5, hydrogen bonds with serine residues (Ser969) and hydrophobic interactions were identified as critical for stabilizing the bioactive conformation of the molecules. nih.gov Similarly, docking of 1-(4-(benzamido)phenyl)-3-arylurea derivatives with the aromatase enzyme revealed key interactions with ALA306 and THR310 residues. researchgate.net In another study, the binding of imidazole-based N-phenylbenzamide derivatives to ABL1 kinase was stabilized by interactions with specific amino acids at the receptor site. nih.gov

These examples from related compounds suggest that the dihydroxy groups and the amide linkage in this compound would likely participate in forming crucial hydrogen bonds, while the naphthyl and benzoyl rings would engage in hydrophobic and π-π stacking interactions within the binding site of a target protein. Identifying these key interacting residues is fundamental for understanding the compound's mechanism of action and for the rational design of new analogs with improved potency and selectivity.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR is a computational modeling method that aims to establish a mathematical relationship between the chemical structure and the biological activity of a series of compounds. nih.gov These models are invaluable for predicting the activity of newly designed compounds and for understanding which structural features are important for their biological effects.

QSAR models are developed by correlating the biological activity (e.g., cytotoxic concentration, IC50) of a set of compounds with their calculated molecular descriptors. These descriptors quantify various aspects of the molecular structure, such as physicochemical properties (e.g., hydrophobicity, electronic effects) and topological features (e.g., molecular connectivity, shape). researchgate.net

While a specific QSAR model for this compound is not readily found in the literature, numerous studies have successfully developed QSAR models for related naphthoquinone and benzamide derivatives to predict their anticancer activity. For instance, a QSAR study on 1,4-naphthoquinone (B94277) derivatives revealed that their cytotoxic activities are largely dependent on hydrophobicity. researchgate.net Another study on substituted benzamides established a correlation between their antimicrobial activity and topological descriptors like molecular connectivity indices and Kier's shape index. researchgate.net

The predictive power of a QSAR model is assessed through statistical validation, using parameters such as the correlation coefficient (r²) and the cross-validated correlation coefficient (q²). A high value for these parameters indicates a robust and predictive model. nih.gov For example, a 3D-QSAR study on naphthyridine derivatives against various cancer cell lines yielded models with high predictive accuracy (r²pred up to 0.974). nih.gov

Table 2: Representative QSAR Model for Predicting Cytotoxicity of Naphthyridine Derivatives Against HeLa Cancer Cells

| Statistical Parameter | Value |

| q² (cross-validated r²) | 0.857 |

| r² (non-cross-validated r²) | 0.984 |

| r²pred (external validation) | 0.966 |

This table is based on a study of naphthyridine derivatives and serves as an example of a predictive QSAR model. Specific QSAR data for this compound is not available in the cited literature. nih.gov

A pharmacophore is an ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response. nih.gov Pharmacophore modeling helps to identify the key chemical features responsible for a compound's biological activity. nih.gov

For benzamide analogs, pharmacophore models have been developed that typically include features such as hydrogen bond acceptors, hydrogen bond donors, and hydrophobic regions. nih.gov For instance, a pharmacophore model for benzamide analogs acting as negative allosteric modulators of nicotinic receptors identified three hydrophobic regions and one hydrogen bond acceptor as crucial for activity. nih.govnih.gov The 1,4-naphthoquinone moiety is itself considered an important pharmacophore in many anticancer agents. nih.gov

Based on the structure of this compound, a hypothetical pharmacophore model would likely include:

Two Hydrogen Bond Donors: corresponding to the two hydroxyl groups on the naphthyl ring.

One Hydrogen Bond Acceptor: from the carbonyl group of the amide linkage.

Two Aromatic/Hydrophobic Regions: represented by the naphthalene (B1677914) and benzene (B151609) rings.

The identification of these pharmacophoric features is essential for virtual screening of compound libraries to find new molecules with similar biological activity and for the rational design of novel this compound analogs with enhanced therapeutic potential.

Mechanistic Studies of N 1,4 Dihydroxy 2 Naphthyl Benzamide S Biological Activities

Enzyme Inhibition Mechanisms

The interaction of N-(1,4-Dihydroxy-2-naphthyl)benzamide with various enzymes is a primary area of its biological function. The naphthoquinone and benzamide (B126) scaffolds are present in numerous enzyme inhibitors, suggesting that this compound likely targets several key enzymes involved in physiological and pathological processes.

Type of Inhibition (Competitive, Uncompetitive, Non-competitive, Mixed)

Direct kinetic studies determining the inhibition type for this compound are not widely published. However, analysis of related compounds offers significant clues. For instance, a study on methoxy-naphthyl linked N-(1-benzylpiperidine) benzamide, which shares the naphthyl and benzamide structures, identified it as a non-competitive inhibitor of acetylcholinesterase (AChE) and a mixed-fashion inhibitor of butyrylcholinesterase (BChE) nih.gov. In the context of tyrosinase inhibition, compounds with similar structural features, such as DIBOA (2,4-dihydroxy-1,4-benzoxazin-3-one), have been shown to act as non-competitive inhibitors mdpi.com. The specific type of inhibition is dependent on whether the inhibitor binds to the enzyme's active site, the enzyme-substrate complex, or both, and this can vary even among closely related molecules.

Kinetics of Enzyme-Inhibitor Interactions

The kinetics of the interaction between an inhibitor and an enzyme are crucial for understanding its potency and mechanism. For the related methoxy-naphthyl linked benzamide inhibitor of cholinesterases, kinetic analysis revealed specific inhibition constants (Ki). It inhibited AChE with a Ki value of 0.21 μM and BChE with a Ki of 0.15 μM nih.gov. Such studies allow for the quantification of the inhibitor's binding affinity. For this compound, it is anticipated that the dihydroxy groups on the naphthalene (B1677914) ring would play a critical role in forming hydrogen bonds within an enzyme's active or allosteric site, thereby dictating the kinetic parameters of the interaction.

Identification of Specific Enzyme Targets (e.g., Tyrosinase, Acetylcholinesterase, β-secretase)

Research into the broader classes of naphthoquinones and benzamides has identified several specific enzyme targets.

Tyrosinase: This key enzyme in melanin (B1238610) synthesis is a prominent target for depigmenting agents. Both benzamide and dihydroxynaphthyl moieties are associated with tyrosinase inhibition. N-(acryloyl)benzamide derivatives have demonstrated significant tyrosinase inhibitory activity nih.govresearchgate.net. Furthermore, the presence of a 2,4-dihydroxy substitution pattern on aromatic rings is a known feature of potent tyrosinase inhibitors nih.govmdpi.com. This strongly suggests that this compound is a likely candidate for tyrosinase inhibition.

Acetylcholinesterase (AChE): As a critical enzyme in the nervous system, AChE is a major target for the treatment of Alzheimer's disease nih.gov. Various naphthoquinone derivatives have been reported as AChE inhibitors. For example, 2,3-dichloro-5,8-dihydroxy-1,4-naphthoquinone (B79779) was found to inhibit AChE with an IC50 value of 14.5 µM nih.gov. Additionally, naphthyl-containing benzamides have been developed as potent dual inhibitors of both AChE and BChE nih.gov. These findings point to the potential of this compound to act as a cholinesterase inhibitor.

β-secretase (BACE1): The search for dual-target inhibitors for Alzheimer's disease has led to the investigation of compounds that can inhibit both AChE and BACE1. Benzamide structures are among those studied for this dual activity. While direct evidence for BACE1 inhibition by this compound is not available, the general interest in benzamides as a scaffold for BACE1 inhibitors suggests this as a possible area for future investigation.

Table 1: Enzyme Inhibition Data for Compounds Structurally Related to this compound

| Compound | Enzyme Target | Inhibition Type | Inhibitory Concentration (IC50 / Ki) | Source |

|---|---|---|---|---|

| Methoxy-naphthyl linked N-(1-benzylpiperidine) benzamide | Acetylcholinesterase (AChE) | Non-competitive | IC50 = 0.176 µM; Ki = 0.21 µM | nih.gov |

| Methoxy-naphthyl linked N-(1-benzylpiperidine) benzamide | Butyrylcholinesterase (BChE) | Mixed | IC50 = 0.47 µM; Ki = 0.15 µM | nih.gov |

| 2,3-dichloro-5,8-dihydroxy-1,4-naphthoquinone | Acetylcholinesterase (AChE) | Not specified | IC50 = 14.5 µM | nih.gov |

| N-(acryloyl)benzamide derivative (1a) | Mushroom Tyrosinase | Not specified | 36.71% inhibition | nih.gov |

| 2-hydroxy-1,4-naphthoquinone | α-Glucosidase | Not specified | IC50 = 0.260 mg/mL | nih.gov |

Ligand-Receptor Binding and Activation/Antagonism Mechanisms

Beyond direct enzyme inhibition, the biological effects of this compound can also be mediated through its interaction with cellular receptors, acting as either an agonist (activator) or an antagonist (blocker).

Investigation of Aryl Hydrocarbon Receptor (AhR) Agonism/Antagonism

The Aryl Hydrocarbon Receptor (AhR) is a ligand-activated transcription factor that regulates the expression of genes involved in detoxification, immune responses, and cell development. A study on microbial-derived naphthoic acids, which are structurally very similar to the core of the title compound, revealed potent AhR activity nih.gov. Specifically, 1,4-Dihydroxy-2-naphthoic acid (1,4-DHNA) , differing from our compound only by a carboxylic acid group instead of a benzamide group, was identified as a potent AhR agonist nih.gov. The study noted that the 1,4-dihydroxy substituents were crucial for activity. It was also observed that 1,4-DHNA could act as a weak AhR agonist, while related simple naphthols exhibited partial AhR antagonist activity nih.gov. This suggests that this compound has a high potential to be a ligand for the AhR, possibly acting as an agonist or a mixed agonist/antagonist, thereby influencing AhR-mediated signaling pathways.

Other Receptor Modulations (e.g., P2X7 receptor)

The P2X7 receptor is an ATP-gated ion channel involved in inflammation and immune cell regulation. While direct studies are lacking for this compound, the broader class of benzamides has been explored as P2X7 receptor inhibitors. This connection, however, is more tenuous and relies on the benzamide moiety rather than the dihydroxynaphthyl portion. Further research would be needed to establish whether the specific combination of structural features in this compound confers any significant activity at the P2X7 receptor.

Table 2: Receptor Interaction Data for Compounds Structurally Related to this compound

| Compound | Receptor Target | Activity | Source |

|---|---|---|---|

| 1,4-Dihydroxy-2-naphthoic acid (1,4-DHNA) | Aryl Hydrocarbon Receptor (AhR) | Potent Agonist | nih.gov |

| 1-Naphthol / 2-Naphthol | Aryl Hydrocarbon Receptor (AhR) | Weak Agonist / Partial Antagonist | nih.gov |

Modulation of Biochemical Pathways

There is currently no published research specifically investigating the impact of this compound on the following biochemical pathways:

Impact on Reactive Oxygen Species (ROS) Production Pathways

No studies were found that specifically examine the effect of this compound on the generation of reactive oxygen species.

Interference with DNA Topoisomerase II Activity

There is no available data to suggest that this compound acts as an inhibitor or modulator of DNA topoisomerase II.

Effects on Protein Expression and Gene Regulation (e.g., Cyp1b1, MDM2, p53)

Specific research detailing the influence of this compound on the expression of proteins such as Cyp1b1, MDM2, or the tumor suppressor p53 could not be located.

Influence on Extracellular Signal-Regulated Kinases (ERK1/2)

The effect of this compound on the ERK1/2 signaling cascade has not been documented in scientific literature.

Cellular Target Identification in Pre-clinical Models

Specific pre-clinical studies aimed at identifying the cellular targets of this compound have not been published.

Mechanism of Apoptosis Induction

While related naphthoquinone and benzamide compounds have been shown to induce apoptosis in various cell lines, the specific mechanism by which this compound may induce programmed cell death has not been elucidated.

Inhibition of Cell Proliferation

The biological activity of 1,4-naphthoquinone (B94277) derivatives, a class of compounds to which this compound belongs, has been a subject of significant research in the context of anticancer activities. While direct studies on the inhibition of cell proliferation by this compound are not extensively detailed in the available literature, research on its close analog, N-(3-chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)-benzamide (NCDDNB), provides significant insights into the potential mechanisms.

Studies on NCDDNB have demonstrated notable anti-tumor activities against various human prostate cancer cell lines. nih.govnih.gov The inhibitory effects were observed in both androgen-dependent (CWR-22) and androgen-independent (PC-3, DU-145) prostate cancer cells. nih.govnih.gov The half-maximal inhibitory concentrations (IC₅₀) for NCDDNB were determined to be 2.5 µM for CWR-22 and PC-3 cells, and 6.5 µM for DU-145 cells. nih.govnih.gov In contrast, a significantly higher IC₅₀ of 25 µM was observed in a normal bone marrow cell line (HS-5), suggesting a degree of selectivity for cancer cells. nih.govnih.gov

The mechanism underlying the inhibition of cell proliferation by NCDDNB involves the arrest of the cell cycle. Cell cycle analysis revealed that NCDDNB induces a G1-phase arrest in PC-3, DU-145, and CWR-22 prostate cancer cells. nih.govnih.gov Notably, the compound did not affect the cell cycle progression of the normal HS-5 bone marrow cells. nih.govnih.gov This G1-phase arrest prevents the cells from entering the S phase, thereby halting DNA replication and subsequent cell division.

Table 1: IC₅₀ Values of NCDDNB in Various Cell Lines

Interactions with Intracellular Molecular Targets in Malignant Cells

The cytotoxic effects of NCDDNB are closely linked to the induction of apoptosis, or programmed cell death. nih.govnih.gov The induction of apoptosis by NCDDNB was observed to be time-dependent in androgen-independent PC-3 cells, with the peak of apoptosis occurring on the fifth day of treatment. nih.govnih.gov In DU-145 and CWR-22 cells, the induction of apoptosis peaked at day three of treatment. nih.govnih.gov

The general biological activity of 1,4-naphthoquinones is often attributed to their redox properties. The two carbonyl groups in the quinone structure can accept one or two electrons to form reactive radical anions or dianions. nih.gov While the precise intracellular molecular targets of this compound have not been fully elucidated, related compounds offer insights into potential mechanisms. For instance, other 1,4-naphthoquinone derivatives have been reported to induce DNA cleavage mediated by topoisomerase I and II. nih.gov

Furthermore, studies on other benzamide derivatives have identified specific molecular targets. For example, a novel benzamide derivative, VKNG-2, was found to inhibit the ABCG2 transporter, which is involved in multidrug resistance in cancer cells. mdpi.com Other research on 2-phenylamino-3-acyl-1,4-naphthoquinones has suggested that these compounds may exert their antiproliferative effects by targeting the mTOR pathway, which is a key regulator of tumor metabolism. mdpi.com Molecular docking studies have indicated a strong affinity of these compounds for mTOR. mdpi.com

A series of 2-amino-1,4-naphthoquinone-benzamide derivatives have been synthesized and shown to induce apoptosis in cancer cells, as confirmed by morphological changes such as nuclear condensation and fragmentation. nih.gov While the direct molecular interactions were not fully detailed, the ability to induce apoptosis is a critical characteristic of many anticancer agents. nih.gov

Although the complete mechanism of action for this compound and its close analogs remains to be fully elucidated, the available evidence strongly suggests that its biological activity in malignant cells involves cell cycle arrest at the G1 phase and the induction of apoptosis. nih.govnih.gov

Table 2: Apoptosis Induction by NCDDNB in Prostate Cancer Cell Lines

Structure Activity Relationship Sar and Structure Property Relationship Spr of N 1,4 Dihydroxy 2 Naphthyl Benzamide Analogs

Analysis of Substituent Effects on Biological Activity

The biological activity of N-(1,4-dihydroxy-2-naphthyl)benzamide analogs is profoundly influenced by the nature and position of substituents on both the naphthyl and benzamide (B126) moieties. These modifications can alter the electronic, steric, and hydrophobic properties of the molecule, thereby affecting its interaction with biological targets.

Role of Hydroxyl Groups on the Naphthyl Moiety

The 1,4-dihydroxy substitution on the naphthyl ring is a critical determinant of the biological activity of these compounds. These hydroxyl groups are part of a hydroquinone (B1673460) system, which can undergo redox cycling to the corresponding 1,4-naphthoquinone (B94277). This redox capability is often implicated in their mechanism of action, which can involve the generation of reactive oxygen species (ROS) and the arylation of biological nucleophiles.

Studies have shown that the presence and position of hydroxyl groups on the naphthoquinone scaffold play a pivotal role in the observed biological activity. nih.gov For instance, the hydroxyl groups can form hydrogen bonds with biological targets, such as enzymes and receptors, contributing to the binding affinity and inhibitory activity. mdpi.com The redox properties, which are modulated by the hydroxyl groups, are directly linked to the cytotoxic effects of these compounds. nih.govresearchgate.net While the 1,4-naphthoquinone form is often studied due to its reactivity, the reduced 1,4-dihydroxy form is crucial for the intracellular redox cycling that can lead to oxidative stress in target cells. It has been noted that in some cases, the presence of two hydroxyl groups can delay certain reactions compared to a single hydroxyl group, indicating a complex interplay between the number of hydroxyl groups and reactivity. nih.gov

Importance of Benzamide Substitution Patterns

The substitution pattern on the benzamide ring offers a versatile platform for fine-tuning the biological activity of this compound analogs. Modifications to the benzamide moiety can significantly impact the compound's potency and selectivity.

Research on related 2-amino-1,4-naphthoquinone derivatives has demonstrated that substituents on the anilino or benzoyl group can dramatically alter anticancer activity. For example, the introduction of an acetylphenylamino group at the 2-position of a 3-chloro-1,4-naphthoquinone scaffold resulted in potent cytotoxic activity against several cancer cell lines. nih.gov Specifically, a meta-acetylphenylamino substituent showed strong activity against HepG2, HuCCA-1, and A549 cell lines, while a para-acetylphenylamino substituent was most potent against the MOLT-3 cell line. nih.gov

Furthermore, in a series of 2-amino-1,4-naphthoquinone-benzamides, an aniline (B41778) derivative and a 3-nitroaniline (B104315) derivative displayed significantly enhanced potency against the MDA-MB-231 breast cancer cell line compared to the standard drug cisplatin. This highlights the importance of both the presence and position of electron-withdrawing groups on the benzamide ring. The introduction of an amide structure is thought to increase polarity and solubility, which can improve the pharmacological effects of these antitumor drugs. nih.gov

The following interactive table summarizes the cytotoxic activity of various substituted anilino-1,4-naphthoquinone derivatives, which are precursors to the dihydroxy form.

| Compound ID | R (Substituent on Anilino Ring) | Cell Line | IC50 (µM) |

| PD1 | H | MDA-MB-231 | >10 |

| PD2 | 4-OCH3 | MDA-MB-231 | >10 |

| PD13 | 4-CH3 | MDA-MB-231 | 1-3 |

| PD14 | 4-NO2 | MDA-MB-231 | 1-3 |

| PD15 | 3-NO2 | MDA-MB-231 | 1-3 |

| 8 | m-acetyl | HepG2 | 4.758 |

| 8 | m-acetyl | HuCCA-1 | 2.364 |

| 8 | m-acetyl | A549 | 12.279 |

| 9 | p-acetyl | MOLT-3 | 2.118 |

| 5e | Aniline | MDA-MB-231 | 0.4 |

| 5l | 3-Nitroaniline | MDA-MB-231 | 0.4 |

Data sourced from multiple studies on 1,4-naphthoquinone derivatives. nih.govnih.gov

Influence of Linker Region Modifications

The amide linker connecting the naphthyl and benzoyl moieties is another key area for structural modification to modulate biological activity. While less explored than substitutions on the aromatic rings, alterations to the linker can influence the compound's flexibility, conformation, and ability to interact with target sites.

In studies of related compounds, the nature of the linker has been shown to be significant. For example, in a series of dual TRPA1 and TRPV1 antagonists, varying the length of the linker between two aromatic regions had a substantial impact on the inhibitory activity. acs.org Specifically, a one-carbon linker was found to be optimal for significant inhibition of both channels. acs.org In another study on juglone (B1673114) derivatives, it was found that oxygen and sulfur were interchangeable as a linker atom without significantly affecting the inhibitory activity against protein disulfide isomerase. acs.org This suggests that for some biological targets, the electronic nature of the linker atom may be less critical than its ability to maintain a favorable spatial arrangement of the key pharmacophoric elements.

Stereochemical Considerations and Enantiomeric Purity in Activity Profiles

Currently, there is a notable lack of information in the published literature regarding the stereochemical aspects of this compound analogs and their corresponding biological activities. The core structure of this compound does not possess a stereocenter. However, the introduction of chiral centers, for instance, through substituents on the benzamide or linker regions, would result in enantiomers. It is well-established in medicinal chemistry that enantiomers of a chiral drug can exhibit significantly different pharmacological and toxicological profiles. Therefore, the synthesis and biological evaluation of enantiomerically pure this compound analogs represent a critical and underexplored area of research. Future studies should focus on the preparation of individual enantiomers and the assessment of their differential activities to fully elucidate the three-dimensional SAR of this compound class.

Quantitative Analysis of Structural Contributions to Activity

Quantitative Structure-Activity Relationship (QSAR) studies provide a mathematical framework for understanding how the physicochemical properties of a molecule contribute to its biological activity. For 1,4-naphthoquinone derivatives, QSAR models have been developed to predict their anticancer activity.

One such study on a series of 2-substituted amino-3-chloro-1,4-naphthoquinone derivatives revealed that the cytotoxic activities are largely dependent on the hydrophobicity of the compounds. nih.govresearchgate.net The developed QSAR models showed good predictive performance, indicating their potential to guide the design of novel analogs with enhanced potency. nih.gov These models often use descriptors that quantify various molecular features, such as electronic properties (e.g., partial atomic charges), steric parameters (e.g., molar refractivity), and hydrophobicity (e.g., logP).

Interpretation of the descriptors from these QSAR models can provide valuable insights into the physicochemical properties that govern cytotoxic activity. nih.gov For instance, the models might indicate that increasing hydrophobicity to a certain extent enhances activity, likely by improving membrane permeability and access to intracellular targets. However, beyond an optimal point, increased hydrophobicity could lead to poor solubility and reduced bioavailability. Such quantitative insights are invaluable for the rational, data-driven design of the next generation of this compound-based therapeutic agents.

Applications of N 1,4 Dihydroxy 2 Naphthyl Benzamide in Biochemical Research

Probing Biological Processes and Pathways

The structural characteristics of N-(1,4-Dihydroxy-2-naphthyl)benzamide make it a candidate for interacting with specific biological targets, thereby allowing researchers to probe and better understand complex cellular pathways. The naphthoquinone moiety is a recognized pharmacophore present in numerous biologically active compounds, and its hydroxylated form in this particular molecule influences its electronic and binding properties.

Research into related benzamide (B126) derivatives has highlighted their potential to modulate the activity of various enzymes and cellular processes. For instance, certain N-substituted benzamide derivatives have been synthesized and evaluated for their antitumor properties. nih.gov While direct studies on this compound are limited, the broader class of benzamides has been explored for its inhibitory effects on enzymes like histone deacetylases (HDACs) and microRNA-21, which are crucial in cancer progression. nih.govnih.gov The investigation of such compounds provides a framework for how this compound could potentially be used to probe similar pathways.

Development of Biochemical Tools and Reagents

The development of novel biochemical tools is essential for advancing our understanding of molecular interactions. The synthesis of derivatives of this compound can lead to the creation of new reagents with specific functionalities. For example, by modifying the benzamide or naphthyl portions of the molecule, researchers can introduce fluorescent tags or reactive groups, transforming the parent compound into a probe for biochemical assays. nih.gov

The synthesis and evaluation of various benzamide derivatives for their inhibitory activity against specific enzymes is a common strategy in drug discovery and biochemical tool development. nih.govrsc.org These studies often involve creating a library of related compounds to identify structure-activity relationships (SAR), which can then be used to design more potent and selective tools. nih.gov Although specific examples for this compound are not extensively documented in publicly available research, the established principles of medicinal chemistry suggest its potential as a scaffold for developing such tools.

Use as Reference Compounds in Mechanistic Studies

In biochemical and pharmacological research, reference compounds with well-defined properties are crucial for validating assays and interpreting experimental results. While this compound itself is not widely established as a standard reference, its oxidized counterpart, N-(1,4-Dioxo-1,4-dihydronaphthalen-2-yl)benzamide, has been synthesized and structurally characterized. nih.govnih.gov

The detailed crystallographic data available for the oxidized form provides a precise three-dimensional structure, which is invaluable for computational modeling and understanding the binding modes of related compounds. nih.govnih.gov Such structural information can be used to inform the design of new experiments and to interpret the results of mechanistic studies on how this class of molecules interacts with biological macromolecules. The synthesis of N-(1,4-Dioxo-1,4-dihydronaphthalen-2-yl)benzamide was achieved during the bis-acylation of 2-amino-1,4-naphthoquinone with benzoyl chloride. nih.gov

Future Research Directions and Open Questions

Exploration of Novel Synthetic Pathways for Derivatization

The core structure of N-(1,4-Dihydroxy-2-naphthyl)benzamide offers a rich scaffold for chemical modification, a process known as derivatization. The development of novel synthetic pathways to create a library of related compounds is a crucial step in understanding its structure-activity relationship (SAR). Future research should focus on innovative and efficient synthetic strategies to systematically modify different parts of the molecule.

One promising avenue is the application of modern cross-coupling reactions, such as those catalyzed by palladium, to introduce a variety of substituents onto the aromatic rings. This could involve the functionalization of the dihydroxynaphthalene core or modifications to the benzamide (B126) moiety. acs.org For instance, the synthesis of novel benzamide derivatives bearing a 1,2,3-triazole moiety has been achieved through click chemistry, highlighting a potential strategy for creating a diverse set of analogs. nih.gov Furthermore, methods for the dearomative syn-dihydroxylation of naphthalenes using biomimetic iron catalysts could be adapted to create novel stereoisomers of the dihydroxy core, potentially leading to compounds with altered biological activities. acs.org The synthesis of aminonaphthoquinones through Michael addition reactions also presents a viable route for introducing a range of amino groups to the naphthoquinone scaffold. nih.gov

The goal of these synthetic endeavors would be to generate a collection of derivatives with varied electronic and steric properties. This library of compounds would then be essential for probing the specific structural features required for biological activity, as discussed in the subsequent sections.

Deeper Mechanistic Insights through Advanced Biophysical Techniques

To truly understand how this compound exerts its biological effects, it is imperative to move beyond simple activity assays and delve into the intricacies of its molecular interactions. Advanced biophysical techniques offer a powerful toolkit for dissecting the binding kinetics, thermodynamics, and conformational changes that occur when the compound interacts with its biological targets.

Surface Plasmon Resonance (SPR) is a label-free technique that can provide real-time data on the binding and dissociation kinetics of small molecules with proteins. nih.govspringernature.comnih.govreichertspr.com By immobilizing a potential protein target on a sensor chip and flowing derivatives of this compound over the surface, researchers can determine the association and dissociation rate constants, providing a detailed picture of the binding affinity. nih.govspringernature.comnih.govreichertspr.com Plasmonic-based electrochemical impedance microscopy (P-EIM) is an emerging technique that can measure the binding kinetics of small molecules to proteins in a microarray format, offering a high-throughput approach to screening interactions. acs.org

Isothermal Titration Calorimetry (ITC) is another indispensable tool that directly measures the heat changes associated with a binding event. nih.govkhanacademy.orgtainstruments.com This technique provides a complete thermodynamic profile of the interaction, including the binding affinity (Ka), enthalpy (ΔH), and entropy (ΔS). nih.govkhanacademy.orgtainstruments.com Such data is crucial for understanding the driving forces behind the binding event, whether it is enthalpically driven by hydrogen bonds and van der Waals interactions or entropically driven by hydrophobic effects. khanacademy.org ITC has been successfully used to characterize the binding of 1,4-naphthoquinone (B94277) to key enzymes, demonstrating its utility in studying this class of compounds. nih.gov The combination of virtual screening with ITC can be a powerful approach to identify and validate novel small molecule inhibitors. mdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy offers unparalleled insights into the three-dimensional structure and dynamics of both the compound and its target protein in solution. sci-hub.senih.govacs.org Detailed NMR studies, including 2D techniques like HSQC and HMBC, can be used to elucidate the precise conformation of this compound and its derivatives. mdpi.com Furthermore, NMR can be used to map the binding site on a protein and to detect conformational changes that occur upon ligand binding. The structural elucidation of complex naphthoquinones has been successfully achieved through a combination of NMR analysis and computational methods. nih.govacs.orgx-mol.com

By employing this suite of biophysical techniques, researchers can build a comprehensive model of how this compound interacts with its biological partners at the molecular level.

Identification of Undiscovered Biological Targets and Pathways

A fundamental open question for this compound is the full spectrum of its biological targets and the cellular pathways it modulates. While initial studies may point towards a particular activity, it is common for small molecules to have multiple targets, a phenomenon known as polypharmacology. Identifying these "off-targets" is crucial for understanding the compound's complete biological profile and for anticipating potential side effects.

Chemical proteomics has emerged as a powerful strategy for the unbiased identification of protein targets of small molecules from a complex cellular environment. nih.gov This approach often involves creating a derivative of the compound of interest that can be used as a "bait" to pull down its binding partners from a cell lysate. These interacting proteins can then be identified using mass spectrometry. Different chemical proteomics approaches, such as those using linkers with amino, alkyne, or diazirine groups, can be employed to capture a wider range of targets. nih.gov

Affinity selection-mass spectrometry is another valuable technique where a potential target protein is incubated with the compound, and the resulting complex is analyzed to confirm the interaction and potentially identify the binding site. This method has been used to characterize the interaction of naphthoquinone derivatives with bacterial histidine kinases. nih.gov

Furthermore, the combination of chromatographic fractionation of a cell lysate with ITC can be used to track and identify an unknown target protein for a given ligand. researchgate.net This label-free method is particularly useful when the target or ligand is not amenable to chemical modification.

By identifying the full complement of proteins that interact with this compound, researchers can begin to map the biological pathways that are affected by the compound, leading to a more complete understanding of its mechanism of action.

Development of Advanced Computational Models for Predictive Research

The development of advanced computational models can significantly accelerate the research and development process for this compound and its derivatives. These in silico methods can be used to predict the biological activity, pharmacokinetic properties, and potential toxicity of novel compounds, thereby guiding the design of more effective and safer therapeutic agents.

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that correlates the chemical structure of a series of compounds with their biological activity. nih.gov By developing robust QSAR models, researchers can predict the activity of new, unsynthesized derivatives of this compound. researchgate.netscielo.br These models can help to identify the key molecular features that are important for activity and to prioritize which derivatives to synthesize and test. Machine learning algorithms are increasingly being used to develop more sophisticated and predictive QSAR models. nih.govplos.org

Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a receptor. mdpi.com This technique can be used to visualize the potential binding mode of this compound within the active site of a target protein. The insights gained from molecular docking can guide the design of derivatives with improved binding affinity and selectivity. For example, docking studies of benzamide derivatives have provided insights into their interactions with various enzymes. mdpi.com

Molecular dynamics (MD) simulations provide a dynamic view of the compound-target complex over time, offering insights into the stability of the interaction and the conformational changes that may occur. nih.gov MD simulations have been used to study the stability of complexes between naphthoquinone sulfonamides and their target receptor. nih.gov

ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is a critical component of modern drug discovery. mdpi.comjonuns.comresearchgate.net In silico models can predict the pharmacokinetic and toxicity profiles of this compound derivatives, helping to identify compounds with favorable drug-like properties early in the development process. mdpi.comjonuns.comresearchgate.netnih.govresearchgate.net

Q & A

Basic Research Questions

Q. What are the common synthetic routes for N-(1,4-Dihydroxy-2-naphthyl)benzamide, and what analytical methods are used to confirm its structure?

- Synthesis : Acylation reactions under reflux conditions with pyridine as a catalyst are frequently employed. For example, benzamide derivatives are synthesized via condensation of hydroxyl-substituted naphthylamines with benzoyl chlorides .

- Characterization : Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural confirmation. Monoclinic crystal systems (e.g., space group P2₁/n) are commonly observed, with lattice parameters (e.g., a = 6.94 Å, b = 12.01 Å, c = 15.21 Å, β = 94.1°) and hydrogen-bonding networks resolved using tools like SHELXL . Additional methods include NMR, FT-IR, and mass spectrometry to verify purity and functional groups.